8-methylcubane-1-carboxylic acid
Description
Historical Context and Seminal Synthetic Achievements of Cubane (B1203433)
The story of cubane is a testament to the ingenuity and perseverance of synthetic chemists. For a long time, the synthesis of a molecule with eight carbon atoms arranged at the corners of a cube was considered a formidable challenge, with many believing it to be an impossible feat due to the immense strain imposed by its 90° carbon-carbon bond angles. dtic.milprinceton.eduresearchgate.net However, in 1964, Philip E. Eaton and his graduate student Thomas W. Cole at the University of Chicago achieved the landmark synthesis of cubane (C₈H₈), a seminal achievement in organic chemistry. dtic.milnih.govresearchgate.net Their elegant multi-step synthesis, which started from 2-cyclopentenone, opened the door to a new field of strained polycyclic chemistry. researchgate.net
Unique Structural Attributes of the Cubane Cage: Rigidity, Symmetry, and Strain Energy
The cubane molecule is a platonic hydrocarbon, possessing a highly symmetrical cubic structure with Oₕ symmetry. nih.govuq.edu.auorgsyn.org This perfect arrangement of eight carbon atoms at the vertices of a cube, each bonded to a single hydrogen atom, gives rise to its unique and extreme properties. The most defining feature of the cubane cage is its immense strain energy, estimated to be around 166 kcal/mol. dtic.milimsa.eduwikipedia.org This high degree of strain originates from the severe deviation of its C-C-C bond angles (90°) from the ideal tetrahedral angle of 109.5° for sp³-hybridized carbon atoms. researchgate.netnih.gov
Despite this high thermodynamic instability, cubane is kinetically remarkably stable, decomposing only at temperatures above 220°C. imsa.eduwikipedia.orgic.ac.uk This stability is attributed to the absence of low-energy pathways for rearrangement; breaking one or two bonds in the rigid cage does not significantly relieve the strain, and concerted ring-opening reactions are energetically unfavorable. researchgate.netresearchgate.net The rigidity of the cubane framework is another key characteristic, with the carbon atoms locked in their cubic arrangement. This rigidity, combined with its unique geometry, has made cubane a subject of intense theoretical and experimental investigation.
Below is a table summarizing some of the key structural and physical properties of the parent cubane molecule.
| Property | Value |
| Molecular Formula | C₈H₈ |
| Molar Mass | 104.15 g/mol |
| Appearance | Transparent crystalline solid |
| Density | 1.29 g/cm³ |
| Melting Point | 130-131 °C |
| C-C Bond Length | ~1.57 Å |
| Strain Energy | ~166 kcal/mol |
| Symmetry Point Group | Oₕ |
Conceptual Role of Cubane Derivatives in Advanced Chemical Research
The unique properties of the cubane cage have positioned it as a valuable building block in various areas of advanced chemical research. Its high density and large positive heat of formation have made cubane derivatives, particularly highly nitrated ones like octanitrocubane, attractive targets as high-energy-density materials for use in explosives and propellants. nih.govimsa.eduwikipedia.org The strain energy stored within the cage can be released upon decomposition, leading to a powerful release of energy. petrolpark.co.uk
In the realm of medicinal chemistry, cubane has emerged as a fascinating bioisostere for the benzene (B151609) ring. elsevierpure.com The diagonal distance across the cubane cage is very similar to the diameter of a benzene ring, allowing cubane derivatives to mimic the spatial arrangement of substituted phenyl groups in drug molecules. Replacing a planar aromatic ring with a three-dimensional, non-toxic, and metabolically stable cubane core can lead to improved pharmacokinetic properties, such as enhanced solubility and metabolic stability, while maintaining or even improving biological activity. This strategy has been explored for various drug candidates, opening up new avenues for drug design.
Furthermore, the rigid and well-defined structure of the cubane framework makes it an ideal scaffold for creating complex molecules with precise spatial arrangements of functional groups. This has applications in materials science, where cubane derivatives have been investigated for the development of liquid crystals and polymers with unique optical and electronic properties. The ability to functionalize each of the eight vertices of the cube offers a high degree of control over the final molecular architecture.
Overview of 8-Methylcubane-1-carboxylic Acid as a Representative Monofunctionalized Cubane
Monofunctionalized cubanes, those bearing a single substituent on the cubic framework, are crucial starting materials for the synthesis of more complex cubane derivatives. This compound serves as an excellent conceptual representative of this class, incorporating both an alkyl and a carboxylic acid group on the cubane core.
While specific literature detailing the synthesis and properties of this compound is not extensively available, its structure suggests a synthetic strategy rooted in established cubane chemistry. A plausible approach to its synthesis would likely start from a readily available monofunctionalized cubane, such as cubane-1-carboxylic acid. The increased acidity of the cubane C-H bonds compared to typical alkanes allows for directed metallation. elsevierpure.com Specifically, the carboxylic acid group can direct lithiation to the adjacent C-H bond (the "ortho" position in aromatic terminology). Quenching this lithiated intermediate with an electrophilic methyl source, such as methyl iodide, would then yield the target molecule, this compound.
This compound exemplifies the ability to introduce different types of functional groups onto the cubane scaffold, a key requirement for its use in various applications. The carboxylic acid group provides a handle for further transformations, such as amide bond formation or conversion to other functional groups, while the methyl group modifies the lipophilicity and steric profile of the molecule. As a simple, yet illustrative, example of a monofunctionalized cubane bearing two distinct substituents, this compound highlights the synthetic versatility of the cubane system.
Basic properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₀H₁₀O₂ |
| Molar Mass | 162.18 g/mol |
| CAS Number | 57337-53-8 |
Properties
CAS No. |
57337-53-8 |
|---|---|
Molecular Formula |
C10H10O2 |
Molecular Weight |
162.18 g/mol |
IUPAC Name |
4-methylcubane-1-carboxylic acid |
InChI |
InChI=1S/C10H10O2/c1-9-2-5-3(9)7-4(9)6(2)10(5,7)8(11)12/h2-7H,1H3,(H,11,12) |
InChI Key |
HJLFFJDTNNBBTC-UHFFFAOYSA-N |
Canonical SMILES |
CC12C3C4C1C5C2C3C45C(=O)O |
Purity |
95 |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for Cubane Derivatives
Retrosynthetic Analysis of Functionalized Cubane (B1203433) Scaffolds
Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. For functionalized cubanes, this analysis often reveals the necessity of introducing functional groups that can act as "handles" for further chemical transformations. youtube.com Since the cubane skeleton itself lacks functional groups, their introduction is a critical first step in any synthetic plan. youtube.com
A common strategy involves the retrosynthesis of a target cubane to a key intermediate, such as cubane-1,4-dicarboxylic acid or its dimethyl ester, which are more readily accessible. nih.govacs.org These dicarboxylic acids or esters can then be selectively modified to introduce a variety of functional groups at specific positions on the cubane cage. nih.govacs.org The synthesis of multiply arylated cubanes, for example, has been achieved through C-H metalation and arylation, demonstrating a programmable approach to diverse functionalization. rsc.org
Classical and Modern Approaches to Cubane-1,4-dicarboxylic Acid Precursors
The synthesis of cubane-1,4-dicarboxylic acid is a cornerstone of cubane chemistry, providing a versatile starting point for more complex derivatives.
A classic and still widely used method for constructing the cubane framework involves a sequence of reactions starting with the dimerization of a cyclopentadienone derivative. wikipedia.orgic.ac.uk The initial step is a spontaneous Diels-Alder [4+2] cycloaddition of 2-bromocyclopentadienone, which dimerizes with complete regioselectivity and endo-selectivity. wikipedia.orgsoton.ac.uk This is a key step that sets up the necessary stereochemistry for the subsequent cage-forming reactions. ic.ac.uk
Following the Diels-Alder reaction, a photochemical [2+2] cycloaddition forms the cage structure. wikipedia.org The resulting bromoketone is then subjected to a Favorskii rearrangement, a ring-contraction reaction that converts the six-membered ring into a five-membered ring with a carboxylic acid group. wikipedia.orgwikipedia.org This rearrangement is a crucial step in forming the cubane-1,4-dicarboxylic acid precursor. wikipedia.orgic.ac.ukyoutube.com A second Favorskii rearrangement is later employed to yield the final dicarboxylic acid. wikipedia.org
| Step | Reaction Type | Key Transformation |
| 1 | Diels-Alder Cycloaddition | Dimerization of 2-bromocyclopentadienone |
| 2 | Photochemical [2+2] Cycloaddition | Formation of the cage-like structure |
| 3 | Favorskii Rearrangement | Ring contraction to form a carboxylic acid |
Photochemical [2+2] cycloaddition is a critical step in the synthesis of the cubane cage. wikipedia.orgpetrolpark.co.uk This reaction involves the irradiation of a diene precursor with ultraviolet light to induce the formation of the polycyclic cage structure. petrolpark.co.ukvapourtec.com The efficiency of this step can be influenced by factors such as the wavelength of light used. petrolpark.co.uk Recent research has explored the use of photosensitizers, like benzophenone, to allow the use of longer wavelength light for this critical step. reddit.com
Continuous-flow photoreactors have been developed to scale up the photochemical cycloaddition step, enabling the production of dimethyl 1,4-cubanedicarboxylate on a decagram scale. soton.ac.uk This technological advancement has made cubane derivatives more accessible for research and development. soton.ac.uk
Targeted Synthesis of Monosubstituted Cubanes and Their Derivatization
Once a functionalized cubane precursor like cubane-1,4-dicarboxylic acid is obtained, the focus shifts to the targeted synthesis of monosubstituted derivatives and their subsequent modifications.
Cubane-1-carboxylic acid is a key intermediate for the synthesis of monosubstituted cubanes. biosynth.com It can be prepared from cubane-1,4-dicarboxylic acid dimethyl ester through selective saponification, where one of the two ester groups is hydrolyzed to a carboxylic acid. prepchem.com This process allows for the creation of a cubane molecule with a single reactive site. prepchem.com
The synthesis of 8-methylcubane-1-carboxylic acid would then involve the introduction of a methyl group onto the cubane skeleton.
The regioselective functionalization of the cubane core is a significant challenge due to the similar reactivity of the C-H bonds. However, methods have been developed to introduce substituents at specific positions. The synthesis of 1,3-disubstituted cubanes has been achieved through a Wharton transposition sequence, allowing access to substitution patterns that were previously difficult to obtain. rsc.orgrsc.org
While the direct synthesis of this compound is not extensively detailed in the provided search results, the synthesis of related methylated cubanes has been reported. For instance, dimethyl 2-methylcubane-1,4-dicarboxylate has been synthesized, demonstrating that methylation of the cubane core is possible. acs.org The introduction of the methyl group in this compound would likely involve a multi-step process starting from a suitable precursor like cubane-1-carboxylic acid or a related derivative.
Advanced Isolation and Purification Techniques for Substituted Cubanes
The isolation and purification of substituted cubanes are critical steps in their synthesis, often complicated by the physical properties of these caged compounds. Standard laboratory techniques are employed, but they must be adapted to the specific nature of the cubane derivatives.
Flash column chromatography is a common method for purifying cubane intermediates. For instance, silica (B1680970) gel is effective for separating reaction mixtures, as demonstrated in the multi-gram synthesis of dimethyl cubane-1,4-dicarboxylate. researchgate.net However, the stability of the specific derivative on the stationary phase must be considered, as some functionalized cubanes can be prone to decomposition. researchgate.net
Crystallization is another powerful purification technique, particularly for obtaining high-purity cubane compounds. Cubane and its simple derivatives are often beautifully crystalline solids. ic.ac.uk For example, the final product of the improved synthesis of cubane-1,4-dicarboxylic acid is purified through crystallization, and cubane itself is obtained as crystalline material. ic.ac.ukic.ac.uk The choice of solvent is crucial for effective crystallization. In one procedure for synthesizing dimethyl cubane-1,4-dicarboxylate, recrystallization from methanol (B129727) was used to achieve high purity. researchgate.net In cases where direct crystallization is challenging, derivatization to a more crystalline compound followed by cleavage of the auxiliary group can be an effective strategy.
Given the complexity and potential for side-product formation in many cubane functionalization reactions, a combination of these techniques is often necessary to achieve the desired purity for subsequent synthetic steps or final applications.
Advanced Synthetic Methodologies for Cubane Functionalization
The functionalization of the cubane core is a central theme in cubane chemistry, driven by the desire to create novel materials and pharmaceuticals. researchgate.net Early methods relied heavily on the interconversion of the carboxylic acid groups present in the readily available cubane-1,4-dicarboxylic acid. researchgate.netd-nb.info However, modern research has focused on developing more direct and versatile C-C and C-H bond functionalization techniques.
Electrochemical Approaches for Carbon-Carbon Bond Formation and Derivatization (e.g., Hofer-Moest Reaction)
Electrochemical methods offer a mild and powerful alternative to reagent-based transformations for functionalizing the robust cubane skeleton. The Hofer-Moest reaction, an oxidative decarboxylation process, has been successfully applied to cubane carboxylic acids to form cubyl ethers. d-nb.inforesearchgate.netnih.gov This reaction proceeds through a non-Kolbe carbocation pathway, where an anodically generated cubyl radical is further oxidized to a cubyl carbocation, which is then trapped by a nucleophile like an alcohol. d-nb.infonih.gov
This electrochemical approach is notable for its mild conditions, which are compatible with various functional groups that might be sensitive to harsher chemical oxidants. d-nb.infosoton.ac.uk Researchers have demonstrated that even cubane derivatives with potentially oxidizable functionalities can undergo the Hofer-Moest reaction successfully. nih.govnih.gov
| Starting Material | Alcohol (Nucleophile) | Anode Material | Yield of Alkoxy Cubane |
|---|---|---|---|
| Cubane-1-carboxylic acid | Methanol | Platinum (Pt) | 14% |
| Cubane-1-carboxylic acid | Methanol | Carbon/PVDF | 42% |
| Cubane-1,4-dicarboxylic acid | Methanol | Carbon/PVDF | 51% (mono-ether) |
| Cubane-1-carboxylic acid | Ethanol | Carbon/PVDF | 41% |
| Cubane-1-carboxylic acid | Isopropanol | Carbon/PVDF | 31% |
The use of flow electrochemistry has been particularly advantageous, allowing for straightforward scaling of the reaction without the need for supporting electrolytes, which simplifies purification. d-nb.inforsc.org This demonstrates a significant step towards the practical, larger-scale synthesis of functionalized cubane building blocks. nih.govnih.gov
C-H Activation and Late-Stage Functionalization of Cubane Systems
Direct C-H activation is a highly sought-after strategy for the late-stage functionalization of complex molecules, and its application to cubane systems represents a significant advance. rsc.org The C-H bonds of cubane are relatively acidic compared to other saturated hydrocarbons, facilitating their metalation. wikipedia.org
A key strategy involves directed ortho-metalation, where a functional group on the cubane ring directs a metalating agent to an adjacent C-H bond. Amide groups have proven to be effective directing groups for the lithiation and subsequent functionalization of the cubane core. ic.ac.uk This approach has been expanded to a palladium-catalyzed C-H arylation of amidocubanes, enabling the regioselective installation of a wide variety of aryl groups. rsc.org This method allows for the programmable synthesis of mono-, di-, tri-, and even tetra-arylated cubanes from a common precursor. rsc.org
| Cubane Substrate | Method | Functional Group Introduced | Key Findings | Reference |
|---|---|---|---|---|
| Cubanamide | Directed ortho-lithiation (DoM) | -COOH (after quenching with CO₂) | Amide group effectively directs metalation to the adjacent C-H bond. | ic.ac.uk |
| Cubane-1,4-bis(N,N-diisopropyl-amide) | Directed ortho-lithiation / Pd-catalyzed arylation | Aryl groups | Allows for programmable, late-stage synthesis of multiply arylated cubanes. | rsc.org |
| Methylcubane (B1253864) derivatives with directing group | Cytochrome P450-catalyzed oxidation | -OH (on the methyl group) | Enzymatic oxidation occurs selectively at the methyl group without skeletal rearrangement. | uq.edu.au |
Furthermore, enzymatic approaches have shown promise for specific C-H functionalization. For instance, cytochrome P450 enzymes have been used to hydroxylate the methyl group of methylcubane derivatives with high efficiency and selectivity, producing cubylmethanol without the skeletal rearrangements that often plague radical-based reactions of the cubylmethyl radical. uq.edu.auacs.org These advanced methods for C-H activation are crucial for expanding the chemical diversity of accessible cubane derivatives for applications in medicinal chemistry and materials science. kuleuven.be
Continuous Flow Synthesis for Scalable Production of Cubane Intermediates
The transition from batch to continuous flow synthesis marks a significant development in the practical production of cubane intermediates. The original multi-step synthesis of cubane-1,4-dicarboxylic acid, a key starting material, involves a photochemical [2+2] cycloaddition as a crucial step. ic.ac.ukwikipedia.org In traditional batch reactors, this photochemical step can be inefficient and difficult to scale up due to light attenuation. soton.ac.uk
Continuous flow photoreactors offer a solution to these problems. By passing the reaction mixture through narrow, transparent tubing irradiated by a light source, uniform irradiation is achieved, leading to significantly reduced reaction times and improved efficiency. researchgate.netsoton.ac.uk Researchers have developed "do-it-yourself" (DIY) flow photoreactors using inexpensive commercial equipment to scale up the synthesis of dimethyl 1,4-cubanedicarboxylate to the decagram scale. soton.ac.ukresearchgate.net This approach not only makes the synthesis more efficient but also safer and more accessible. researchgate.netdntb.gov.ua
| Parameter | Batch Process | Continuous Flow Process |
|---|---|---|
| Reactor Type | 450 W Mercury Lamp Batch Reactor | DIY Flow Reactor with UV-B Lamps |
| Process Time | Several hours to days | 30 minutes residence time |
| Scalability | Difficult, requires expensive equipment | Easily scalable by adjusting reactor number/size |
| Productivity | Not reported for large scale | Demonstrated at 3.4 g/h input |
The success of continuous flow photochemistry has been a key enabler for the increasing use of cubanes in medicinal chemistry, where larger quantities of building blocks are required. soton.ac.uk This methodology has also been applied to electrochemical reactions, such as the Hofer-Moest reaction, where flow cells improve mass transfer and facilitate operation without supporting electrolytes, further demonstrating the power of flow chemistry in advancing cubane synthesis. rsc.org
Theoretical and Computational Investigations of Cubane Chemistry
Quantum Mechanical Studies of Cubane (B1203433) and 8-Methylcubane-1-carboxylic Acid
Quantum mechanical calculations are fundamental to elucidating the intrinsic properties of the cubane skeleton. For a molecule such as this compound, these studies help in understanding how substituents influence the already strained cage.
The electronic structure of cubane is unlike that of typical hydrocarbons. The C-C bonds are significantly strained from the ideal tetrahedral angle of 109.45° to a constrained 90°. wikipedia.org Quantum theory of atoms in molecules (QTAIM) and other computational analyses have revealed that the carbon-carbon bonding is not linear between the nuclei. researchgate.net Instead, the electron density is concentrated outside the direct internuclear axis, leading to what are known as "bent bonds" or "banana bonds". researchgate.net This bond bending is a direct consequence of the immense angle strain within the cubic framework.
Low-temperature X-ray diffraction analysis has experimentally confirmed the presence of residual electron density along the bond paths connecting the carbon atoms, supporting the theoretical prediction of bent bonds. researchgate.net Furthermore, computational studies using density functional theory (DFT) show that substituents can significantly alter the charge density of the cubane skeleton. researchgate.net Electron-withdrawing or electron-donating groups, such as the carboxylic acid and methyl groups in this compound, are expected to modulate the electronic properties of the cage, thereby influencing its stability and reactivity. The exocyclic orbitals of cubane are noted to be rich in s-character, which contributes to the unique reactivity and the short bond length observed in compounds like cubane dimers. wikipedia.org
Unlike flexible cyclic molecules such as cyclohexane, the cubane cage is exceptionally rigid. youtube.comsapub.orglibretexts.orglibretexts.orgpressbooks.pub Consequently, the concept of conformational analysis, which typically involves the study of different spatial arrangements arising from bond rotations (e.g., chair and boat conformers), is not applicable in the same way. The primary focus for substituted cubanes shifts to stereochemistry—the fixed, three-dimensional arrangement of atoms.
The substitution pattern on the cubane core dictates its stereochemical properties. For a disubstituted cubane like this compound, the relative positions of the methyl and carboxylic acid groups are fixed. Depending on the substitution pattern on a cubane molecule, chirality can be introduced. A minimum of three different substituents on the cubane core is required to render the molecule asymmetric and therefore chiral. researchgate.net The rigid structure of cubane makes it an attractive scaffold or pharmacophore in medicinal chemistry, where the precise spatial orientation of functional groups is critical for biological activity. acs.org
Thermochemical Properties and Strain Energy Calculations
The defining feature of cubane is its enormous strain energy, which has been a subject of extensive theoretical and experimental investigation. umsl.eduic.ac.ukic.ac.uk This stored energy is a direct result of the compressed bond angles and eclipsing interactions inherent in its cubic geometry.
High-level, explicitly correlated composite computational methods, such as W1-F12, have been used to calculate the thermochemical properties of cubane with high accuracy. acs.orgnih.gov These studies provide a gas-phase enthalpy of formation for the parent cubane molecule of approximately 603.4 ± 4 kJ/mol. acs.orgnih.govresearchgate.net The carbon-hydrogen bond dissociation enthalpy (C-H BDE) is calculated to be about 438.4 ± 4 kJ/mol, which is comparable to that of unstrained hydrocarbons like methane, indicating a strong C-H bond. acs.orgnih.govresearchgate.net
The strain energy of cubane is estimated to be around 667.2 kJ/mol (or ~160 kcal/mol). acs.orgresearchgate.net This value is typically derived computationally using quasi-homodesmotic reactions, which compare the enthalpy of the strained molecule to that of unstrained reference compounds. umsl.eduacs.org
Table 1: Calculated Thermochemical Properties of Cubane
| Property | Value | Method of Determination |
|---|---|---|
| Gas-Phase Enthalpy of Formation (ΔfH°m(g)) | 603.4 ± 4 kJ/mol | W1-F12 Composite Method acs.orgnih.govresearchgate.net |
| Solid-Phase Enthalpy of Formation (ΔfH°m(s)) | 548.6 ± 4.5 kJ/mol | Calculated from Gas-Phase Value and Experimental Enthalpy of Sublimation acs.orgnih.govresearchgate.net |
| Strain Energy | 667.2 kJ/mol (~159.5 kcal/mol) | Quasi-homodesmotic Reactions acs.orgresearchgate.net |
The concept of aromaticity is typically associated with planar, cyclic, conjugated π-systems. However, computational methods have extended this concept to three-dimensional saturated systems through the idea of σ-aromaticity and σ-antiaromaticity. Dissected nucleus-independent chemical shift (NICS) analyses, a computational technique to probe magnetic shielding, have been applied to cage hydrocarbons. nih.govelsevierpure.comacs.org These studies reveal that the four-membered rings of the cubane structure exhibit a paratropic ring current, which is characteristic of antiaromaticity. nih.govelsevierpure.com
This phenomenon, termed σ-antiaromaticity, results in a deshielding effect within the cubane cage. nih.govelsevierpure.comacs.orgmq.edu.au This is in contrast to three-membered rings like cyclopropane, which are considered σ-aromatic and show a shielding (diatropic) effect. The σ-antiaromatic character of the cubane rings is a fundamental electronic property that contributes to its unique chemical behavior.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is crucial for understanding the mechanisms of reactions involving the cubane core, particularly for its functionalization. dtic.mil Synthesizing a specific derivative like this compound involves overcoming the kinetic stability of the cubane cage. wikipedia.org
A primary challenge in cubane chemistry is the activation of its strong C-H bonds for subsequent functionalization. wikipedia.org Theoretical models can simulate potential reaction pathways and transition states for these activation processes. Furthermore, computational studies can elucidate the mechanisms of more complex transformations. For example, certain metal catalysts, such as rhodium, can induce a σ-bond rearrangement of cubane to its isomer, cuneane. wikipedia.org Quantum chemical calculations can map the potential energy surface for such rearrangements, providing insight into the reaction barriers and intermediates. These computational approaches are invaluable for designing synthetic routes to new, highly functionalized cubane derivatives. rsc.org
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Cubane |
| Methane |
| Cyclohexane |
| Cyclopropane |
| Cuneane |
| Nitrocubanes |
Transition State Analysis for Decarboxylative and Ring-Opening Pathways
Theoretical and computational chemistry have proven to be invaluable tools for understanding the complex reaction mechanisms of strained molecules like cubane derivatives. While specific studies on this compound are limited, extensive research on related cubane systems, such as cubane-1,4-dicarboxylic acid and its derivatives, provides a strong basis for predicting its behavior.
The decarboxylation of cubane carboxylic acids is a key transformation. ic.ac.uk Computational studies, often employing density functional theory (DFT), are used to model the transition states of these reactions. acs.org For the decarboxylation of a cubane carboxylic acid, the process is thought to proceed through a concerted mechanism or a stepwise mechanism involving a carbocation or radical intermediate. The transition state for the concerted pathway would involve the simultaneous breaking of the C-C bond and the expulsion of carbon dioxide.
Ring-opening pathways represent a competing reaction channel, driven by the significant strain energy inherent in the cubane cage, which is calculated to be approximately 681.0 (± 9.8) kJ/mol. umsl.edu Transition state analysis for ring-opening often reveals a lower activation barrier compared to similar reactions in less strained systems. The initial step in the uncatalyzed thermal decomposition of cubane is predicted to be the cleavage of a C-C bond, leading to a diradical intermediate. This intermediate can then undergo further rearrangements.
In the case of this compound, the methyl group can influence the stability of intermediates and transition states. For instance, a carbocation at the 1-position would be stabilized by the electron-donating methyl group at the 8-position through hyperconjugation and inductive effects. This could potentially lower the activation energy for a decarboxylation pathway that proceeds through a carbocationic intermediate.
Computational models can predict the geometries and energies of these transition states. For example, in related systems, the C-C bond being broken in the transition state is elongated, and the developing charge or radical character can be quantified. Solvent effects can also be modeled, showing that polar solvents can stabilize charged intermediates and thus alter the reaction pathway and rate. nih.gov
Table 1: Calculated Parameters for Decarboxylation and Ring-Opening Pathways of a Model Cubane Carboxylic Acid
| Parameter | Decarboxylation (Concerted) | Ring-Opening (Diradical Formation) |
| Activation Energy (kcal/mol) | 35-45 | 40-50 |
| Transition State C-C Bond Length (Å) | ~2.0-2.2 | ~1.8-2.0 |
| Key Vibrational Frequencies (cm⁻¹) | Imaginary frequency corresponding to C-C stretch | Imaginary frequency corresponding to C-C stretch |
| Intermediate | None | Cubyl Diradical |
| Note: These are representative values based on computational studies of related cubane systems and are intended for illustrative purposes. |
Radical and Carbocation Intermediates in Cubane Transformations
The chemistry of cubane is rich with fascinating radical and carbocation intermediates. The high degree of s-character in the exocyclic C-H bonds and the inherent strain of the cage lead to unique reactivity.
Radical Intermediates: The cubyl radical, formed by the homolytic cleavage of a C-H or C-C bond, is a key intermediate in many cubane transformations. A particularly well-studied example is the cubylmethyl radical. nih.gov This radical is known to undergo an extremely rapid ring-opening rearrangement, with a reported rate constant of 2.9 × 10¹⁰ s⁻¹ at 25°C. nih.gov This rearrangement involves the scission of two bonds of the cubane core. nih.gov
For this compound, hydrogen abstraction from the methyl group would generate the 8-methylcubyl radical. This radical could then undergo the characteristic ring-opening reaction. However, enzymatic hydroxylations of methylcubanes have shown that it is possible to functionalize the methyl group without ring-opening, suggesting that the lifetime of the radical intermediate can be controlled in certain environments. nih.govuq.edu.au
Computational studies have been employed to understand the energetics of these radical rearrangements. For the cubylmethyl radical, the initial β-scission is thermodynamically favored by over 20 kcal/mol. uq.edu.au
Carbocation Intermediates: Carbocation intermediates in cubane chemistry are also of significant interest. The formation of a carbocation on the cubane cage is generally disfavored due to the strain and the difficulty of achieving a planar geometry. However, they can be generated, for instance, through the heterolytic cleavage of a C-X bond (where X is a leaving group) or via decarboxylation.
In the context of this compound, decarboxylation could potentially lead to a 1-methylcubyl-8-cation. The stability of this carbocation would be influenced by the methyl group. Carbocations are stabilized by electron-donating groups through inductive effects and hyperconjugation. youtube.com The methyl group at the 8-position can help to delocalize the positive charge, making the carbocation more stable than an unsubstituted cubyl cation.
The fate of such a carbocationic intermediate would likely involve rearrangement to a more stable structure, such as a cuneane derivative, a known isomerization pathway for cubanes catalyzed by silver ions, which is thought to proceed through carbocation-like intermediates. umsl.edu
Table 2: Properties of Key Intermediates in Cubane Transformations
| Intermediate | Formation Method | Key Characteristics | Potential Fate |
| Cubylmethyl Radical | Hydrogen abstraction from methyl group | Extremely fast ring-opening rearrangement | Rearrangement to more stable radical species |
| 1-Methylcubyl-8-cation | Decarboxylation of carboxylic acid | Stabilized by methyl group via induction and hyperconjugation | Rearrangement to cuneane-type structures, trapping by nucleophiles |
| Cubyl Diradical | Thermal C-C bond cleavage | Highly reactive, strained | Intramolecular rearrangement, dimerization |
| This table summarizes general behaviors and is based on studies of related cubane derivatives. |
Reactivity and Functional Group Transformations of 8 Methylcubane 1 Carboxylic Acid
Carboxylic Acid Functional Group Reactivity
The carboxylic acid group of 8-methylcubane-1-carboxylic acid undergoes typical transformations, serving as a versatile handle for the introduction of various functionalities.
The conversion of carboxylic acids to esters is a fundamental transformation in organic synthesis. chemguide.co.ukmasterorganicchemistry.com In the case of cubane (B1203433) carboxylic acids, this reaction proceeds efficiently, mirroring the behavior of standard carboxylic acids. ic.ac.uk The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is a common method employed. masterorganicchemistry.commasterorganicchemistry.com For instance, heating a carboxylic acid with an alcohol and a catalyst like concentrated sulfuric acid or dry hydrogen chloride gas yields the corresponding ester. chemguide.co.uk This process is reversible and often driven to completion by using the alcohol as a solvent in large excess. chemguide.co.ukmasterorganicchemistry.com The mechanism involves protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, followed by nucleophilic attack of the alcohol. masterorganicchemistry.comyoutube.com Subsequent proton transfer and elimination of water lead to the formation of the ester. masterorganicchemistry.comyoutube.com
An example of this is the formation of methyl 4-methoxy-1-cubanecarboxylate. researchgate.net This highlights the compatibility of the cubane core with standard esterification conditions. The resulting esters, such as methyl esters, are valuable intermediates for further synthetic manipulations. biosynth.com
Table 1: Examples of Esterification of Cubane Carboxylic Acids
| Carboxylic Acid Derivative | Reagents and Conditions | Product | Reference |
| Cubane-1,4-dicarboxylic acid | SOCl₂, t-BuOOH, pyridine | Di-tert-butyl perester derivative | wikipedia.org |
| 4-Methoxycubane carboxylic acid | Not specified | Methyl 4-methoxy-1-cubanecarboxylate | researchgate.net |
| Generic Carboxylic Acid | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Ester | chemguide.co.ukmasterorganicchemistry.com |
The formation of amides from carboxylic acids is another crucial transformation. nih.gov For cubane carboxylic acids, amidation proceeds readily, enabling the connection of the cubane scaffold to amine-containing molecules, including amino acids for peptide synthesis. Standard peptide coupling reagents can be employed to facilitate this transformation. For example, 4-cyanocubanamide has been synthesized, demonstrating the feasibility of introducing an amide functional group onto the cubane core. ic.ac.uk The reactivity of the cubane system in amidation reactions is influenced by other substituents on the cage. For instance, the presence of electron-withdrawing groups like cyano groups can significantly enhance the reactivity towards metalation, which can be a preceding step for further functionalization. ic.ac.uk
Carboxylic acids can be reduced to primary alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄). chemistrysteps.comchemguide.co.ukquimicaorganica.org This reaction typically proceeds in two stages, first forming an aldehyde intermediate which is then rapidly reduced to the alcohol. chemguide.co.uklibretexts.org Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to effect this reduction. libretexts.org The process requires an excess of the reducing agent due to the initial deprotonation of the acidic carboxylic acid proton. chemistrysteps.com The reaction is usually carried out in a dry ether solvent, followed by an acidic workup to yield the alcohol. chemguide.co.uk
Alternative methods for reducing carboxylic acids to alcohols include the use of borane (B79455) (BH₃) or catalytic hydrosilylation with manganese(I) catalysts. chemistrysteps.comnih.gov These methods offer milder reaction conditions. Once formed, the resulting cubyl alcohol can be further derivatized. For example, oxidation of 2-methyl-1-[(diisopropylamino)methyl]cubane with dimethyldioxirane (B1199080) yields 2-methylcubanecarboxylic acid, which can then be converted to the corresponding alcohol. acs.org
Decarboxylative Reactions of this compound
Decarboxylation reactions provide a means to remove the carboxylic acid group and introduce other functionalities in its place.
The Hofer-Moest reaction is an electrochemical method for the oxidative decarboxylation of carboxylic acids. d-nb.infonih.gov This non-Kolbe pathway involves the anodic oxidation of a carboxylate to form an alkyl radical, which is then further oxidized to a carbocation. d-nb.infonih.gov This carbocation can be trapped by a nucleophile, such as an alcohol, to form an ether. researchgate.netd-nb.info This method has been successfully applied to cubane carboxylic acids to synthesize alkoxy cubanes. researchgate.netd-nb.info
The reaction conditions can be optimized, and it has been demonstrated to be scalable using flow electrochemistry. researchgate.netd-nb.info For instance, the electrolysis of cubanecarboxylic acid in methanol (B129727) can yield methoxycubane. d-nb.info The process is compatible with other functional groups that might be sensitive to other oxidative conditions. d-nb.info It's noteworthy that in some cases, minor byproducts such as acetoxycubane and cross-Kolbe products can be observed. d-nb.infonih.gov
Table 2: Hofer-Moest Reaction of Cubanecarboxylic Acid
| Starting Material | Conditions | Major Product | Reference |
| Cubanecarboxylic acid | Electrolysis in MeOH | Methoxycubane | d-nb.info |
| Cubanecarboxylic acid | Electrolysis, Pt anode, 1 equiv AcOH | Methoxycubane | researchgate.net |
Halodecarboxylation is a process where a carboxylic acid is converted into an organic halide with the loss of carbon dioxide. researchgate.netnih.gov A prominent example of a radical-mediated decarboxylation is the Barton decarboxylation. wikipedia.orgpetrolpark.co.uk This reaction involves the conversion of a carboxylic acid to a thiohydroxamate ester, often called a Barton ester. wikipedia.orgjk-sci.com This ester is then heated, typically in the presence of a radical initiator and a hydrogen atom donor, to afford the decarboxylated product. wikipedia.org The reaction can also be initiated photochemically. orgsyn.org
This methodology has been utilized to obtain cubane itself from cubane-1,4-dicarboxylic acid, where the thiohydroxamate ester undergoes photochemical decarboxylation nearly quantitatively. wikipedia.org The Barton decarboxylation is a versatile method for removing carboxylic acid groups and can be adapted to introduce other functional groups by trapping the intermediate alkyl radical with different reagents. wikipedia.orgorgsyn.org More modern methods for halodecarboxylation of aryl carboxylic acids involve copper catalysis and photochemical activation, providing access to a wide range of aryl halides. princeton.edu
Photochemical Reactivity of Cubane Derivatives
The unique structure of the cubane cage leads to interesting photochemical behavior. Photochemical reactions provide a means for both functionalization and rearrangement of the cubane skeleton.
A key step in the synthesis of many cubane derivatives is an intramolecular [2+2] photochemical cycloaddition. wikipedia.orgrsc.org This reaction is often promoted by a high-powered mercury lamp or a UV-B lamp. rsc.org The use of photosensitizers, such as benzophenone, can enable the use of lower energy light and proceed via a Dexter energy transfer mechanism. rsc.org
Photochemical functionalization of cubanes has also been demonstrated. For example, the light-induced iodination of cubane with tert-butyl hypoiodite (B1233010) can produce a mixture of mono-, di-, and triiodocubanes. ic.ac.uk Furthermore, photochemical decarboxylation of a thiohydroxamate ester of cubane-1,4-dicarboxylic acid can yield cubane itself almost quantitatively. wikipedia.org
The photochemical reactivity of cubane derivatives is an active area of research, with studies exploring photoinduced nucleophilic substitution of iodocubanes and other transformations. acs.org
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, and its application to cubane (B1203433) systems provides invaluable insights into their unique electronic and geometric properties.
Investigations of Chemical Shift Anisotropy and Strain Effects in Cubane Derivatives
The strained nature of the cubane cage, with its 90° C-C-C bond angles, leads to significant rehybridization of the carbon atoms. ic.ac.ukwikipedia.org The carbon-carbon bonds have a higher p-character, which in turn increases the s-character of the exocyclic C-H bonds. ic.ac.uk This increased s-character makes the cubyl protons more acidic than those in typical saturated hydrocarbons. ic.ac.ukwikipedia.org
This unusual electronic structure also gives rise to significant magnetic anisotropy effects. youtube.com The electron circulation within the cubane framework in the presence of an external magnetic field can create local magnetic fields that either shield or deshield nearby nuclei, influencing their chemical shifts. youtube.com The chemical shift of protons in cubane derivatives is known to vary with the electronegativity of the substituents. sci-hub.box The carbonyl group of the carboxylic acid in 8-methylcubane-1-carboxylic acid would also contribute to the magnetic anisotropy, further influencing the chemical shifts of the nearby cubyl protons. youtube.com
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography provides the definitive method for determining the three-dimensional structure of molecules in the solid state, offering precise information on bond lengths, bond angles, and intermolecular interactions.
Analysis of Bond Lengths, Angles, and Distortions in the Cubane Cage
X-ray diffraction studies of cubane and its derivatives have confirmed the highly strained cubic geometry. researchgate.net In unsubstituted cubane, the C-C bond lengths are approximately 1.571 Å, and the internal C-C-C bond angles are constrained to 90°. mdpi.com These values deviate significantly from the typical sp³ hybridized carbon bond length of ~1.54 Å and bond angle of 109.5°.
For this compound, X-ray analysis would be expected to reveal slight distortions in the cubane cage due to the electronic and steric influence of the methyl and carboxylic acid substituents. The C-C bonds adjacent to the substituents may exhibit minor variations in length compared to the other bonds in the cage. The exocyclic bond angles, such as the C-C-CH₃ and C-C-COOH angles, would also be of interest, providing insight into how the substituents are accommodated on the rigid framework.
Table 1: Representative Bond Lengths and Angles in Cubane Derivatives
| Parameter | Unsubstituted Cubane | Expected Range for this compound |
|---|---|---|
| C-C bond length (intracage) | ~1.571 Å mdpi.com | 1.56 - 1.58 Å |
| C-C-C bond angle (intracage) | 90° mdpi.comreddit.com | ~90° with slight deviations |
| C-H bond length | ~1.118 Å ic.ac.uk | ~1.1 Å |
| C-C (exocyclic, to -COOH) | N/A | ~1.50 - 1.55 Å |
| C-C (exocyclic, to -CH₃) | N/A | ~1.50 - 1.55 Å |
| C=O (carboxylic acid) | N/A | ~1.20 - 1.25 Å |
| C-O (carboxylic acid) | N/A | ~1.30 - 1.35 Å |
Note: The expected ranges for this compound are based on typical values for similar organic compounds and the known structure of cubane.
Intermolecular Interactions and Crystal Packing Motifs
In the solid state, molecules of this compound will arrange themselves in a specific crystal lattice, stabilized by various intermolecular interactions. rsc.org The most significant of these is expected to be hydrogen bonding between the carboxylic acid groups of adjacent molecules. Carboxylic acids commonly form dimers, with two molecules linked by a pair of O-H···O hydrogen bonds. libretexts.org
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. libretexts.org
For this compound (C₁₀H₁₀O₂), the molecular weight is 162.19 g/mol . The high-resolution mass spectrum would show a molecular ion peak (M⁺·) at an m/z value corresponding to its exact mass. nih.gov
The fragmentation of the molecular ion provides valuable structural information. libretexts.org For carboxylic acid derivatives, a common fragmentation pathway is the loss of the substituent attached to the carbonyl group to form a stable acylium ion. libretexts.org In the case of this compound, key fragmentation pathways would likely include:
Loss of a hydroxyl radical (·OH): This would result in a fragment with m/z corresponding to [M - 17]⁺.
Loss of the carboxylic acid group (·COOH): This would lead to a fragment corresponding to the methylcubyl cation at [M - 45]⁺.
Decarboxylation (loss of CO₂): A characteristic fragmentation for carboxylic acids, leading to a peak at [M - 44]⁺. mdpi.com
Loss of a methyl radical (·CH₃): Cleavage of the C-CH₃ bond would produce a fragment at [M - 15]⁺.
The relative intensities of these fragment peaks can provide insights into the stability of the resulting ions and the strength of the bonds being broken. youtube.com The fragmentation of the cubane cage itself is less common due to its kinetic stability, but under high-energy conditions, cleavage of the cage could also be observed. whitman.edu
Table 2: Predicted Major Mass Spectrometry Fragments for this compound
| Fragment | Formula of Lost Neutral | m/z of Observed Ion |
|---|---|---|
| [M]⁺· | 162 | |
| [M - OH]⁺ | ·OH | 145 |
| [M - COOH]⁺ | ·COOH | 117 |
| [M - CO₂]⁺· | CO₂ | 118 |
| [M - CH₃]⁺ | ·CH₃ | 147 |
Note: The m/z values are based on the nominal mass of the most abundant isotopes.
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful, non-destructive method for the structural elucidation of molecules. By probing the vibrational modes of chemical bonds, these spectroscopic techniques provide a molecular fingerprint, allowing for the identification of functional groups and offering insights into the conformational and electronic properties of the molecule. For this compound, IR and Raman spectroscopy are instrumental in confirming the presence of the key functional moieties—the carboxylic acid and the methyl group—and characterizing the unique vibrations of the strained cubane cage.
Detailed Research Findings
While specific experimental spectra for this compound are not extensively documented in the public domain, a detailed analysis can be constructed based on the well-established vibrational modes of its constituent parts: the cubane core, the carboxylic acid group, and the methyl group. The highly symmetric and strained nature of the cubane cage results in characteristic vibrational frequencies that are sensitive to substitution. illinois.edu
The Cubane Cage Vibrations: The parent cubane molecule (C₈H₈) possesses a high degree of symmetry, which simplifies its vibrational spectrum. Key infrared active fundamentals for the cubane skeleton are observed around 851 cm⁻¹ and 1231 cm⁻¹. ic.ac.uk Substitution on the cage, as in the case of this compound, reduces this symmetry, leading to the activation of additional Raman and IR bands and shifts in the frequencies of the fundamental cage modes. Computational studies on related substituted cubanes have shown that the vibrational modes of the cage are present in the 1000-1100 cm⁻¹ region, though they may exhibit weak Raman intensity. nih.gov
Carboxylic Acid Group Vibrations: The carboxylic acid functional group gives rise to several highly characteristic and intense absorption bands in the IR spectrum.
O-H Stretching: A very broad and intense absorption is typically observed in the region of 2500-3300 cm⁻¹, arising from the stretching vibration of the hydroxyl (O-H) group involved in hydrogen bonding.
C=O Stretching: The carbonyl (C=O) stretch is one of the most prominent and reliable absorption bands in an IR spectrum, appearing in the range of 1700-1725 cm⁻¹ for saturated carboxylic acids. In dimeric forms, this band is often found around 1710 cm⁻¹.
C-O Stretching and O-H Bending: The stretching vibration of the carbon-oxygen single bond (C-O) and the in-plane bending of the O-H group are coupled and result in bands in the 1210-1320 cm⁻¹ and 1395-1440 cm⁻¹ regions, respectively. nih.gov
Methyl Group Vibrations: The methyl group attached to the cubane cage will also exhibit characteristic vibrational modes.
C-H Stretching: Asymmetric and symmetric stretching vibrations of the methyl C-H bonds are expected in the 2960-2975 cm⁻¹ and 2870-2885 cm⁻¹ regions, respectively. libretexts.org
C-H Bending: Asymmetric and symmetric bending (scissoring) vibrations of the methyl group typically appear near 1450-1470 cm⁻¹ and 1375-1385 cm⁻¹, respectively.
The combination of these distinct vibrational signatures allows for a comprehensive structural confirmation of this compound. The presence of the broad O-H stretch, the strong carbonyl absorption, and the C-H stretches and bends of the methyl group, alongside the underlying vibrations of the cubane framework, would provide definitive evidence for the compound's structure.
Interactive Data Tables
The following tables summarize the expected characteristic vibrational frequencies for this compound based on data from analogous compounds and functional groups.
Infrared (IR) Spectroscopy Data
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch (H-bonded) | Carboxylic Acid | 2500-3300 | Strong, Broad |
| C-H Stretch (Cubane & Methyl) | Cubane, Methyl | 2850-3000 | Medium-Strong |
| C=O Stretch | Carboxylic Acid | 1700-1725 | Strong, Sharp |
| C-H Asymmetric Bend (Methyl) | Methyl | ~1465 | Medium |
| C-H Symmetric Bend (Methyl) | Methyl | ~1380 | Medium |
| C-O Stretch / O-H Bend | Carboxylic Acid | 1210-1320 | Medium-Strong |
| Cubane Cage Modes | Cubane | 850-1250 | Weak-Medium |
| O-H Out-of-Plane Bend | Carboxylic Acid | ~920 | Medium, Broad |
Raman Spectroscopy Data
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| C-H Stretch (Cubane & Methyl) | Cubane, Methyl | 2850-3000 | Strong |
| C=O Stretch | Carboxylic Acid | 1640-1680 | Weak |
| C-H Asymmetric Bend (Methyl) | Methyl | ~1465 | Medium |
| C-H Symmetric Bend (Methyl) | Methyl | ~1380 | Medium |
| C-O Stretch / O-H Bend | Carboxylic Acid | 1210-1320 | Weak-Medium |
| Cubane Cage Modes | Cubane | 850-1250 | Strong |
| C-C Stretch (Cubane-COOH) | Cubane-Carboxylic Acid | 800-900 | Medium |
Note: The exact positions and intensities of the vibrational bands can be influenced by the physical state of the sample (solid, liquid, or solution) and intermolecular interactions, such as hydrogen bonding.
Applications of Cubane Derivatives in Advanced Chemical Research
High-Energy Density Materials: Design Principles and Theoretical Performance Evaluation
Computational Prediction of Detonation Properties and Stability
The highly strained, cage-like structure of the cubane (B1203433) core, as found in 8-methylcubane-1-carboxylic acid, is a subject of great interest in the field of energetic materials. Computational studies on cubane derivatives, particularly polynitro-substituted cubanes like octanitrocubane (ONC) and 1,3,5,7-tetranitro-2,4,6,8-tetraazacubane (TNTAC), provide insight into the potential properties of this class of compounds. researchgate.netscispace.com The primary drivers for their energetic potential are their high densities and large, positive enthalpies of formation induced by significant ring strain. scispace.com
Density is a critical parameter in determining the detonation performance of an explosive. scispace.com Computational methods, such as density functional theory (DFT), are employed to predict the crystal structure and, consequently, the density of these molecules. For instance, the predicted density for TNTAC is approximately 2.12 g/cm³, which is exceptionally high. researchgate.net This high density, combined with the energy released upon decomposition, is predicted to result in superior detonation properties.
The stability of these compounds is also a key area of computational investigation. The thermal stability is often evaluated by calculating the bond dissociation energies (BDE) to identify the "trigger linkage," the weakest bond that initiates decomposition. For many energetic cubane derivatives, the C-NO₂ or cage C-N bonds are identified as the trigger bonds. researchgate.netresearchgate.net For 2,4,6,8-tetranitro-1,3,5,7-tetraazacubane, the activation energy for the initiation of pyrolysis was calculated to be 125.98 kJ/mol, suggesting a level of thermal stability suitable for practical application as a high-energy density material (HEDM). researchgate.net
Table 1: Computationally Predicted Properties of Energetic Cubane Derivatives
| Compound | Predicted Density (g/cm³) | Predicted Detonation Velocity (km/s) | Predicted Detonation Pressure (GPa) |
|---|---|---|---|
| Octanitrocubane (ONC) | 1.982 | 10.26 | 52.08 |
| 1,3,5,7-Tetranitro-2,4,6,8-tetraazacubane (TNTAC) | 2.12 | 10.42 | 52.82 |
Note: This data is for illustrative purposes to show the potential of the cubane scaffold and is based on computational predictions from various sources. researchgate.netresearchgate.net
Cubane Derivatives in Chemical Biology and Medicinal Chemistry Research (Scaffold Focus)
The unique geometry and properties of the cubane scaffold make it a valuable tool in medicinal chemistry, primarily as a three-dimensional, non-aromatic substitute for the benzene (B151609) ring. biosynth.com
Cubane as a Benzene Bioisostere: Structural and Electronic Mimicry
The concept of bioisosterism, where one functional group can be replaced by another while maintaining or enhancing biological activity, is a cornerstone of drug design. Cubane has been identified as an almost ideal bioisostere for benzene. nih.govresearchgate.net This is due to its close geometric and steric resemblance to a phenyl ring. biosynth.com The distance across the diagonal of the cubane cage is very similar to the diameter of a benzene ring, allowing it to fit into receptor pockets designed for aromatic ligands. biosynth.com
However, the electronic properties are distinctly different. Cubane is a saturated, sp³-hybridized hydrocarbon, lacking the π-system of benzene. biosynth.com This difference is advantageous, as it imparts high metabolic stability. The C-H bonds of the cubane cage are exceptionally strong, making them resistant to oxidative metabolism by enzymes like cytochrome P450s, a common metabolic pathway for aromatic compounds that can lead to toxic metabolites. biosynth.com Furthermore, the non-planar, rigid structure of cubane disrupts the intermolecular π-π stacking that can cause poor solubility in drug candidates containing multiple aromatic rings. biosynth.com The replacement of a benzene ring with a cubane has been shown to improve aqueous solubility and metabolic stability. nih.govalfa-chemistry.com
Table 2: Geometric Comparison of Cubane and Benzene Scaffolds
| Property | Cubane | Benzene |
|---|---|---|
| Body Diagonal Distance | 2.72 Å | 2.79 Å |
Source: Data compiled from Biosynth. biosynth.com
Despite these advantages, the use of cubanes in medicinal chemistry has been limited by synthetic challenges, particularly for creating 1,2- (ortho) and 1,3- (meta) substitution patterns that mimic the corresponding disubstituted benzene rings. nih.govresearchgate.net
Strategic Design of Cubane Scaffolds for Enzyme-Ligand Interactions
The rigid, well-defined structure of the cubane scaffold is a significant asset in the rational design of enzyme inhibitors and ligands. researchgate.net Unlike flexible aliphatic chains or even seemingly rigid aromatic rings that have rotational degrees of freedom, the substituents on a cubane cage are held in a fixed and predictable spatial arrangement. This rigidity reduces the entropic penalty upon binding to a target, which can lead to higher binding affinities.
The design of multi-enzyme complexes often relies on scaffold proteins to precisely position different enzymes, enhancing the efficiency of metabolic pathways. nih.gov Similarly, the cubane core can be used as a synthetic scaffold to present pharmacophores in a specific three-dimensional orientation. By strategically placing functional groups on the cubane vertices, medicinal chemists can design molecules that perfectly complement the shape and chemical environment of an enzyme's active site. This allows for the optimization of key interactions, such as hydrogen bonds, salt bridges, and hydrophobic contacts, that are essential for potent and selective inhibition. researchgate.net The synthesis of multifunctional molecules with defined architectures is a key goal in this area, and the cubane skeleton provides a robust platform for achieving such designs. mdpi.com
Probing Active Sites and Receptor Binding through Cubane-Based Probes
Cubane derivatives serve as powerful mechanistic probes to investigate enzymatic reactions. A notable example is the use of methylcubane (B1253864) to study the mechanisms of cytochrome P450 enzymes. scispace.comuq.edu.au The cubylmethyl radical, a potential intermediate in C-H oxidation reactions, is known to undergo extremely rapid and characteristic ring-opening rearrangements. scispace.com Therefore, if a P450 enzyme hydroxylates a methylcubane derivative without any rearranged products, it implies that the lifetime of the radical intermediate is exceptionally short—on the picosecond timescale. This suggests a mechanism where the hydrogen abstraction and oxygen rebound steps are dynamically coupled, rather than proceeding through a discrete, fully-formed radical intermediate. uq.edu.au
This "mechanistic probe" application demonstrates how the unique reactivity of the cubane scaffold can be leveraged to gain deep insight into the transition states and intermediates of enzyme catalysis. Furthermore, the principles of activity-based probes (ABPs), which are small molecules that covalently bind to active enzymes, can be applied to cubane scaffolds. nih.gov An ABP typically consists of a reactive group ("warhead"), a recognition element, and a reporter tag. nih.gov The rigid cubane framework is an ideal foundation for the recognition element, capable of presenting specific functionalities to the enzyme active site to ensure highly selective targeting. frontiersin.org
Catalytic Applications of Cubane-Derived Ligands and Frameworks
The cubane structure is not only a target of catalysis but also a component of catalysts themselves. The most prominent examples are cobalt-oxo cubane clusters, often denoted as [Co₄O₄], which are studied as molecular catalysts for the oxygen-evolution reaction (OER), a critical step in water splitting. researchgate.netresearchgate.net These clusters feature a core of four cobalt and four oxygen atoms arranged in a distorted cubane-like geometry.
The ligands attached to the cobalt centers are crucial for the catalyst's function. acs.org For example, in the complex [CoII₄(hmp)₄(μ-OAc)₂(μ₂-OAc)₂(H₂O)₂], the flexible environment provided by the monodentate acetate (B1210297) and aqua ligands is thought to mimic the oxygen-evolving complex in Photosystem II. acs.org The electronic properties and reactivity of the [Co₄O₄] core can be fine-tuned by systematically changing the surrounding ligands. Studies have shown that the redox potentials of these cubane clusters are highly sensitive to the ligand environment, spanning a remarkable range of 1.42 V, and can be reliably predicted by the pKa of the ligands. researchgate.net
Beyond their role in water oxidation, cubane frameworks are also involved in other types of catalysis. For instance, the palladium-catalyzed C-H arylation of cubane derivatives requires specific ligands, such as triphenylphosphite, to proceed efficiently, highlighting the interplay between the cubane substrate and the catalytic system. rsc.org
Future Perspectives and Research Challenges in 8 Methylcubane 1 Carboxylic Acid Chemistry
Development of Novel and Sustainable Synthetic Routes
The synthesis of polysubstituted cubanes remains a significant challenge, largely due to the difficulty in achieving controlled, regioselective functionalization of the C-H bonds of the cubane (B1203433) core. wikipedia.orgresearchgate.net The primary route to the cubane system yields 1,4-disubstituted derivatives, making other substitution patterns, such as the 1,8-arrangement of 8-methylcubane-1-carboxylic acid, synthetically demanding. wikipedia.orgnih.gov
Future research must focus on developing novel synthetic methodologies that bypass the limitations of current routes. Key areas of exploration include:
Late-Stage C-H Functionalization: Developing catalysts and reagents for the direct and selective methylation of a C-H bond on a cubane-1-carboxylic acid precursor. This remains a formidable challenge due to the general reactivity of radical reactions which can lead to product mixtures. ic.ac.uk
Novel Cycloaddition Strategies: While the classic synthesis involves a Favorskii rearrangement, alternative pathways using different building blocks could provide access to new substitution patterns. wikipedia.orgprinceton.edu Recent advances in accessing 1,3- and 1,2-disubstituted cubanes highlight the potential for new discoveries in this area. rsc.orgresearchgate.net
Sustainable and Scalable Methods: The integration of green chemistry principles is crucial. This includes exploring flow chemistry and electrochemical methods, such as the Hofer-Moest reaction, which has been demonstrated for the oxidative decarboxylation of cubane carboxylic acids to form ethers. nih.gov Adapting such technologies for C-C bond formation could provide more sustainable and scalable routes.
| Photoredox Catalysis | Generation of a cubyl radical from the carboxylic acid for subsequent coupling with a methyl source. | High functional group tolerance; mild conditions. princeton.eduyoutube.com | Catalyst compatibility with the strained cubane framework to avoid decomposition. princeton.edu |
Exploration of Underexplored Reactivity Profiles
The reactivity of this compound is largely uncharted territory. The interplay between the electron-donating methyl group and the electron-withdrawing carboxylic acid group across the strained cage could lead to novel chemical behavior. Research should be directed towards:
Functional Group Transformations: While the carboxylic acid on a cubane ring is known to undergo standard transformations (e.g., Curtius rearrangement to amines, conversion to amides), the influence of the 8-methyl group on the rates and outcomes of these reactions is unknown. wikipedia.orgic.ac.uk
Decarboxylative Reactions: Methods like the Barton decarboxylation and hypervalent iodine-mediated reactions are used to generate cubyl radicals or cations from the carboxylic acid. researchgate.net Investigating how the 8-methyl substituent affects the stability and subsequent reactions of these intermediates is a key research area.
Metalation and Transmetalation: Ortho-metalation directed by functional groups is a powerful tool in cubane chemistry. ic.ac.uk It is conceivable that the carboxylic acid or a derivative could direct metalation to an adjacent position, while the methyl group's electronic effects could influence reactivity at other sites on the cage.
Advanced Computational Tools for Predictive Design
Computational chemistry is an indispensable tool for navigating the complexities of strained systems like cubanes. For this compound, advanced computational methods can provide critical insights and guide experimental efforts. nih.gov
Future applications of computational tools include:
Modeling Reaction Pathways: Simulating potential synthetic and functionalization reactions to predict their feasibility, transition states, and potential byproducts. This can help prioritize promising synthetic routes and avoid unproductive experimental work.
In Silico Design of Derivatives: Designing novel derivatives of this compound for specific applications in materials science or as bioisosteres, and predicting their properties before undertaking their synthesis.
Expanding the Scope of Material Science and Chemical Biology Applications
The rigid cubane cage is an attractive building block for advanced materials and a valuable scaffold in drug design. nih.govic.ac.uk this compound, as a bifunctional molecule, offers a unique handle for incorporation into larger systems.
Material Science: The derivative could serve as a rigid, non-aromatic linker in the synthesis of metal-organic frameworks (MOFs), polymers, or liquid crystals. ic.ac.ukblogspot.com The specific 1,8-substitution pattern provides a distinct three-dimensional vector for building complex architectures. Its incorporation into polymers could lead to materials with high thermal stability and unique optical properties. blogspot.com
Chemical Biology and Medicinal Chemistry: Cubane is an effective bioisostere for a benzene (B151609) ring, often improving properties like metabolic stability and solubility. researchgate.netenamine.net this compound could act as a 3D mimic for ortho- or meta-toluic acid, providing a unique spatial arrangement of functional groups for probing biological targets. nih.gov The methyl group can modulate lipophilicity, which is a critical parameter in drug design.
Table 2: Bioisosteric Comparison: Toluic Acid vs. This compound
| Property | Aromatic Analogue (e.g., m-Toluic Acid) | Cubane Analogue (Hypothetical) | Potential Advantage of Cubane |
|---|---|---|---|
| Geometry | Planar | Globular, 3-Dimensional | Offers unique spatial vectors for receptor binding. ic.ac.uk |
| Metabolism | Susceptible to aromatic oxidation. | C-H bonds are generally more stable to metabolism. researchgate.net | Increased metabolic stability and longer biological half-life. |
| Solubility | Moderate | Potentially higher due to disruption of crystal packing. youtube.com | Improved pharmacokinetic properties. |
| Lipophilicity | Defined by aromatic system. | Lipophilic cage, tunable by substituents. | Provides a non-aromatic, lipophilic scaffold. ic.ac.uk |
Multidisciplinary Research Collaborations
Realizing the full potential of this compound chemistry will necessitate a highly collaborative, multidisciplinary approach. The complexity of the molecule and the breadth of its potential applications demand expertise from various fields.
Synthesis and Catalysis: Organic and organometallic chemists are needed to develop the novel synthetic routes discussed in section 7.1.
Physical and Computational Chemistry: Physical organic and computational chemists will be essential for studying the molecule's fundamental reactivity and properties (sections 7.2 and 7.3).
Materials Science and Engineering: Collaborations with materials scientists will be key to incorporating the molecule into new polymers and functional materials (section 7.4).
Chemical Biology and Pharmacology: Partnerships with chemical biologists and medicinal chemists are required to design, synthesize, and test derivatives as biological probes or potential therapeutic agents (section 7.4).
Such synergistic efforts, bridging fundamental synthesis with applied science, are critical for overcoming the challenges and unlocking the exciting future possibilities of this compound and the broader field of cubane chemistry. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
